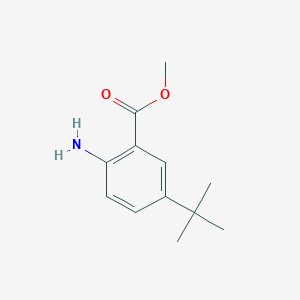

2-Amino-5-tert-butyl-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-amino-5-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVVFKKPQMYOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257213 | |

| Record name | Methyl 2-amino-5-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-79-8 | |

| Record name | Methyl 2-amino-5-(1,1-dimethylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Subsequent Reduction

A foundational route involves nitration of 5-tert-butylbenzoic acid methyl ester to introduce a nitro group at the ortho position, followed by reduction to yield the amino derivative. Starting with methyl 5-tert-butylbenzoate, nitration using concentrated nitric acid in sulfuric acid at 0–5°C selectively targets the ortho position relative to the electron-donating tert-butyl group. The nitro intermediate is subsequently reduced using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid, achieving >90% conversion to the amino product.

Key Data:

tert-Butyl Group Introduction via Friedel-Crafts Alkylation

For substrates lacking the tert-butyl group, Friedel-Crafts alkylation of methyl 2-aminobenzoate with tert-butyl chloride in the presence of AlCl₃ provides a pathway. However, the amino group’s activating nature necessitates protection (e.g., acetylation) to prevent over-alkylation. After deprotection, the tert-butyl group is introduced at the para position to the amino group, yielding the target compound.

Challenges:

-

Competing ortho alkylation reduces regioselectivity (para:ortho ratio ≈ 4:1).

-

Yield after protection/deprotection: 65%.

Directed Ortho-Metalation Strategies

Lithium-Halogen Exchange for Amino Group Installation

Building on methodologies from tri-substituted benzoate syntheses, methyl 5-tert-butylbenzoate undergoes bromination at the ortho position using N-bromosuccinimide (NBS) in CCl₄. Subsequent lithium-halogen exchange with n-butyllithium at −78°C generates a aryl lithium species, which reacts with hexamethylphosphoramide (HMPA) and trimethylsilyl azide to introduce the amino group after hydrolysis.

Optimized Conditions:

-

Bromination yield: 85% (methyl 2-bromo-5-tert-butylbenzoate)

-

Amination yield: 76%

-

NMR confirmation: δ 167.8 (C=O), 131.5 (C-5 tert-butyl), 116.2 (C-2 NH₂).

Esterification Techniques

Acid-Catalyzed Esterification

Carboxylic acid precursors, such as 2-amino-5-tert-butylbenzoic acid, are esterified using methanol in concentrated sulfuric acid. This method, adapted from tri-t-butylbenzoate syntheses, achieves near-quantitative conversion under reflux (12 h, 80°C).

Data Comparison:

Mitsunobu Esterification

For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃, methanol) enable esterification at room temperature. This method avoids acidic environments, preserving the amino group’s integrity.

Yield: 82% (isolated after column chromatography).

Multi-Step Synthesis from Toluene Derivatives

Oxidation-Nitration-Alkylation Sequence

Starting with 4-tert-butyltoluene, oxidation with KMnO₄ yields 4-tert-butylbenzoic acid, which is esterified to the methyl ester. Nitration introduces a nitro group at the ortho position, followed by tert-butyl group migration under acidic conditions (H₂SO₄) to achieve the 5-tert-butyl configuration. Final reduction of the nitro group completes the synthesis.

Critical Observations:

-

Migration step efficiency: 70% (due to steric strain).

-

Overall yield: 52% (four steps).

Spectroscopic Validation and Purity Assessment

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-tert-butyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-Amino-5-tert-butyl-benzoic acid methyl ester is utilized as a building block in organic synthesis. Its functional groups allow for various transformations, making it a versatile intermediate for creating more complex organic compounds.

Pharmaceutical Development

Drug Synthesis

This compound plays a critical role in the synthesis of biologically active molecules, including potential pharmaceuticals. For example, it has been explored in the development of dual inhibitors targeting anti-apoptotic proteins Mcl-1 and Bfl-1, which are implicated in cancer resistance mechanisms .

Case Study: Dual Inhibitors

A study demonstrated that modifications to the benzoic acid scaffold led to compounds with improved binding affinities for Mcl-1 and Bfl-1, suggesting that derivatives like this compound could enhance therapeutic efficacy against certain cancers .

Agrochemical Applications

Pesticide Development

The compound has potential applications in agrochemicals, where it may be used to develop new pesticides or herbicides. Its ability to modify biological pathways makes it suitable for creating agents that target specific pests or diseases in crops.

Material Science

Specialty Chemicals

In industrial settings, this compound is used in producing specialty chemicals and materials with specific properties tailored for various applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-tert-butyl-benzoic acid methyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituent variations, molecular weights, and inferred properties:

Key Observations:

- Steric Effects : The tert-butyl group in the target compound likely reduces reactivity in sterically sensitive reactions compared to smaller substituents (e.g., methyl or hydroxyl groups) .

- Lipophilicity : Bulky alkyl groups (e.g., tert-butyl) enhance lipid solubility, as seen in fatty acid methyl esters like myristoleic acid methyl ester, which are used in membrane studies .

Biological Activity

2-Amino-5-tert-butyl-benzoic acid methyl ester (CAS No. 2475-79-8) is an organic compound characterized by its molecular formula and a molecular weight of 193.24 g/mol. This compound features a benzoic acid structure with an amino group at the 2-position, a tert-butyl group at the 5-position, and a methyl ester functional group. Its unique structural attributes suggest potential biological activities, prompting research into its pharmacological applications.

Structural Characteristics

The compound's structure includes:

- Aromatic Ring : Provides stability and potential interaction sites for biological targets.

- Amino Group : Facilitates hydrogen bonding, enhancing interactions with enzymes and receptors.

- Tert-butyl Group : Increases lipophilicity, which may improve membrane permeability.

- Methyl Ester Functional Group : Allows for further chemical modifications and potential bioactivity.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of anti-inflammatory and analgesic properties. The following sections will delve into specific areas of biological activity, including enzyme interactions, receptor binding, and potential therapeutic applications.

Enzyme Interactions

The presence of the amino group allows for hydrogen bonding with various enzymes, potentially influencing their activity. For instance:

- Cyclooxygenase (COX) Inhibition : Compounds with similar structures have shown COX inhibition, suggesting that this compound might also exhibit this property.

Receptor Binding Studies

Binding affinity studies are crucial for understanding how this compound interacts with biological targets. Techniques such as molecular docking have been employed to predict its binding profiles:

- Mcl-1 and Bfl-1 Proteins : These anti-apoptotic proteins are critical in cancer biology. Compounds structurally related to this compound have displayed promising binding affinities to these targets, indicating potential in cancer therapy .

Case Studies

Recent research highlights the compound's potential applications:

Comparative Analysis of Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 2-amino-5-methoxybenzoate | Lacks methyl group | Different reactivity profile |

| Tert-butyl 2-amino-3-methylbenzoate | Lacks methoxy group | Influences chemical properties |

| Tert-butyl 2-amino-5-methylbenzoate | Lacks methoxy group | Affects reactivity and potential activity |

Q & A

How can kinetic modeling optimize the synthesis of 2-amino-5-tert-butyl-benzoic acid methyl ester?

Basic Research Question

Kinetic modeling is critical for identifying rate-limiting steps and optimizing reaction conditions. For ester derivatives like this compound, monitor reaction variables (temperature, catalyst loading, and molar ratios) using HPLC or GC-MS to collect time-resolved concentration data. Compare experimental results with theoretical models (e.g., Arrhenius equations) to refine activation energies and improve yield. For example, Table 2 in demonstrates how discrepancies between calculated and experimental yields can guide adjustments in reaction stoichiometry or solvent selection .

What analytical techniques are recommended for characterizing purity and structural integrity?

Basic Research Question

Use a combination of GC-MS (to confirm esterification efficiency and detect volatile byproducts) and NMR (¹H/¹³C) to verify regioselectivity and functional group integrity. For instance, and highlight GC-MS applications for identifying methyl esters, while provides SMILES notations for computational validation of stereochemistry. Cross-reference retention times and fragmentation patterns with literature databases to resolve ambiguities .

How can density-functional theory (DFT) predict the electronic properties of this compound?

Advanced Research Question

DFT methods incorporating exact exchange terms (e.g., B3LYP hybrid functionals) can calculate molecular orbitals, dipole moments, and reactivity indices. emphasizes the importance of including exact-exchange corrections for thermochemical accuracy. Use software like Gaussian or ORCA to model the tert-butyl group’s steric effects on the amino and ester moieties. Validate predictions against experimental UV-Vis or IR spectra (e.g., ’s IR data) .

What precautions are necessary for handling air- or moisture-sensitive intermediates during synthesis?

Basic Research Question

Employ Schlenk-line techniques or gloveboxes under inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation. and stress storing intermediates in anhydrous solvents (e.g., THF or DMF) and using sealed reaction vessels. Monitor reaction progress via in situ FTIR to detect premature degradation .

How does storage temperature affect the compound’s stability?

Basic Research Question

Store the compound at -20°C in amber vials to minimize photodegradation and thermal decomposition. shows that crystalline esters like methyl 2-phenylacetoacetate remain stable for ≥5 years under these conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage and identify degradation products via LC-MS .

How can researchers resolve contradictions in reported spectral data for this compound?

Advanced Research Question

Contradictions in NMR or IR spectra often arise from solvent effects or impurities. Compare data across multiple sources (e.g., and ) and replicate experiments under standardized conditions (deuterated solvents, calibrated instruments). Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for the tert-butyl and aromatic protons .

What in vitro assays are suitable for evaluating biological activity?

Advanced Research Question

For vascular or metabolic studies, use ex vivo models like porcine coronary arteries ( ) to assess vasodilation/constriction. Pair these with cell-based assays (e.g., NADPH oxidase activity measurements) to probe mechanistic pathways. Validate findings using siRNA knockdown or specific inhibitors .

How is regioselectivity achieved during the introduction of the tert-butyl group?

Advanced Research Question

Regioselective tert-butylation can be guided by steric and electronic factors. Use directing groups (e.g., nitro or amino substituents) to favor para-substitution, as shown in ’s derivatives. Computational modeling () can predict transition states to optimize reaction conditions for minimal byproduct formation .

What degradation pathways are observed under acidic/basic conditions?

Advanced Research Question

Under acidic conditions, the ester group may hydrolyze to the carboxylic acid, while basic conditions could deaminate the amino group. Use LC-MS to track degradation products, as demonstrated in ’s GC-MS analysis of ester derivatives. Adjust pH during purification to isolate the intact compound .

How can green chemistry principles improve the sustainability of its synthesis?

Advanced Research Question

Replace traditional solvents (DCM, DMF) with biodegradable alternatives (Cyrene® or 2-MeTHF) and employ catalytic methods (e.g., enzymatic esterification) to reduce waste. ’s derivatization protocols for fatty acid methyl esters provide a template for scaling reactions with minimal environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.